3-Chloro-4-n-pentoxybenzoyl chloride
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Overview
Description
3-Chloro-4-n-pentoxybenzoyl chloride: is an organic compound with the molecular formula C12H14ClO2 . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the third position and a pentoxy group at the fourth position. This compound is used in various chemical synthesis processes due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-n-pentoxybenzoyl chloride typically involves the chlorination of 4-n-pentoxybenzoic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Chloro-4-n-pentoxybenzoyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous bases to yield 3-Chloro-4-n-pentoxybenzoic acid.
Reduction: Reduction of the benzoyl chloride group can lead to the formation of the corresponding benzyl alcohol derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium methoxide (NaOMe), or primary amines can be used under mild to moderate conditions.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used to hydrolyze the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution Reactions: Products include various substituted benzoyl derivatives depending on the nucleophile used.
Hydrolysis: The major product is 3-Chloro-4-n-pentoxybenzoic acid.
Reduction: The major product is 3-Chloro-4-n-pentoxybenzyl alcohol.
Scientific Research Applications
Chemistry: 3-Chloro-4-n-pentoxybenzoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the preparation of polymers and resins.
Biology and Medicine: In biological research, this compound can be used to modify biomolecules such as proteins and peptides through acylation reactions. It is also explored for its potential use in drug development due to its ability to form stable conjugates with bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-Chloro-4-n-pentoxybenzoyl chloride primarily involves its reactivity as an acylating agent. The compound can react with nucleophiles to form acylated products. The molecular targets include nucleophilic sites on biomolecules, such as amino groups on proteins or hydroxyl groups on carbohydrates. The pathways involved in these reactions typically include nucleophilic attack on the carbonyl carbon of the benzoyl chloride group, followed by the elimination of the chloride ion.
Comparison with Similar Compounds
3-Chloro-4-methoxybenzoyl chloride: Similar structure but with a methoxy group instead of a pentoxy group.
4-Chloro-3-n-pentoxybenzoyl chloride: Chlorine and pentoxy groups are positioned differently on the benzene ring.
3-Chloro-4-ethoxybenzoyl chloride: Similar structure but with an ethoxy group instead of a pentoxy group.
Uniqueness: 3-Chloro-4-n-pentoxybenzoyl chloride is unique due to the presence of the longer pentoxy chain, which can impart different physical and chemical properties compared to its shorter-chain analogs. This can affect its solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
3-chloro-4-pentoxybenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O2/c1-2-3-4-7-16-11-6-5-9(12(14)15)8-10(11)13/h5-6,8H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQFDAWULBBEDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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